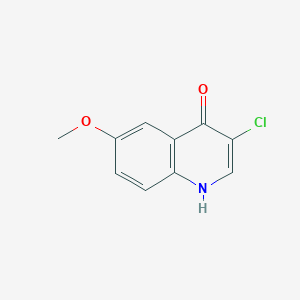

3-Chloro-6-methoxyquinolin-4-ol

Description

BenchChem offers high-quality 3-Chloro-6-methoxyquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methoxyquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNOZYLIMZPTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590603 | |

| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-72-0 | |

| Record name | 3-Chloro-6-methoxy-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426842-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methoxyquinolin-4-ol

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-chloro-6-methoxyquinolin-4-ol, a quinoline derivative of significant interest to researchers and professionals in drug development. The synthesis is presented in two primary stages: the formation of the core intermediate, 6-methoxyquinolin-4-ol, via the Gould-Jacobs reaction, followed by a regioselective chlorination at the C3 position.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities has made them a focal point in medicinal chemistry. The specific target of this guide, 3-chloro-6-methoxyquinolin-4-ol, possesses a substitution pattern that makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Part 1: Synthesis of the 6-Methoxyquinolin-4-ol Intermediate via the Gould-Jacobs Reaction

The initial and crucial phase of this synthesis is the construction of the 6-methoxyquinolin-4-ol core. For this, the Gould-Jacobs reaction offers a reliable and well-established methodology.[1] This reaction facilitates the preparation of 4-hydroxyquinolines from anilines and a malonic ester derivative.[2]

The selection of 4-methoxyaniline as the starting aniline derivative and diethyl ethoxymethylenemalonate as the three-carbon synthon is a strategic choice. The electron-donating nature of the methoxy group at the para-position of the aniline enhances the nucleophilicity of the aromatic ring, thereby facilitating the subsequent cyclization step. Diethyl ethoxymethylenemalonate is an ideal reagent as it provides the necessary carbon framework to form the pyridine ring of the quinoline system without introducing a substituent at the 2-position.

The Gould-Jacobs reaction proceeds through a sequence of steps: initial condensation of the aniline with the malonic ester derivative, followed by a thermally induced cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the desired 4-hydroxyquinoline.[2]

Experimental Protocol: Synthesis of 6-Methoxyquinolin-4-ol

Step 1: Condensation of 4-Methoxyaniline with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization, Saponification, and Decarboxylation

-

The crude anilidomethylenemalonate intermediate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

The mixture is heated to approximately 250 °C to induce thermal cyclization. This step is typically complete within 30-60 minutes.

-

After cooling, the reaction mixture is treated with a solution of sodium hydroxide (e.g., 10% aqueous solution) and heated to reflux to saponify the ester group.

-

The resulting solution is then acidified with a mineral acid (e.g., hydrochloric acid) to induce decarboxylation and precipitate the 6-methoxyquinolin-4-ol product.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Gould-Jacobs Pathway

Caption: Gould-Jacobs synthesis of 6-methoxyquinolin-4-ol.

Part 2: Regioselective C3-Chlorination of 6-Methoxyquinolin-4-ol

With the successful synthesis of the 6-methoxyquinolin-4-ol core, the next critical step is the introduction of a chlorine atom at the C3 position. The electronic properties of the quinolin-4-ol system, with electron-donating groups at positions 4 (-OH) and 6 (-OCH3), direct electrophilic substitution to the electron-rich C3 position. For this transformation, N-chlorosuccinimide (NCS) is an effective and readily available chlorinating agent.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The succinimidyl cation, or a related chlorinated species generated in situ, acts as the electrophile, attacking the electron-rich C3 position of the quinoline ring.

Experimental Protocol: C3-Chlorination

-

In a suitable reaction vessel, dissolve 6-methoxyquinolin-4-ol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

The solid 3-chloro-6-methoxyquinolin-4-ol is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the C3-Chlorination Pathway

Caption: C3-Chlorination of 6-methoxyquinolin-4-ol.

Summary of Reagents and Conditions

| Step | Starting Material | Reagents | Solvent | Conditions | Product |

| 1 | 4-Methoxyaniline | Diethyl ethoxymethylenemalonate | None | 100-110 °C | Anilidomethylenemalonate Intermediate |

| 2 | Anilidomethylenemalonate Intermediate | 1. High-boiling solvent (e.g., Diphenyl ether) 2. NaOH (aq) 3. HCl (aq) | Diphenyl ether | 1. ~250 °C 2. Reflux 3. Acidification | 6-Methoxyquinolin-4-ol |

| 3 | 6-Methoxyquinolin-4-ol | N-Chlorosuccinimide (NCS) | DMF or Acetonitrile | Room Temperature | 3-Chloro-6-methoxyquinolin-4-ol |

Conclusion

The synthetic pathway detailed in this guide, employing the Gould-Jacobs reaction for the quinoline core formation followed by a direct C3-chlorination, represents an efficient and logical approach to 3-chloro-6-methoxyquinolin-4-ol. The choice of readily available starting materials and well-established reaction protocols enhances the practicality of this synthesis for laboratory-scale and potentially scalable production. The strategic application of fundamental organic chemistry principles, such as directing group effects in electrophilic aromatic substitution, underpins the success of this synthetic route. This guide provides a solid foundation for researchers and drug development professionals to access this valuable quinoline intermediate.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

Royal Society of Chemistry. N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. [Link]

-

MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]

-

ResearchGate. Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

Biotage. Gould Jacobs Quinoline forming reaction. [Link]

-

YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

-

ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]

-

ResearchGate. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]

-

National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

-

Cambridge University Press. Conrad-Limpach Reaction. [Link]

-

Porphyrin Systems. 6-Methoxyquinolin-4-ol. [Link]

Sources

physicochemical properties of 3-Chloro-6-methoxyquinolin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-6-methoxyquinolin-4-ol is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a foundational structure in numerous pharmaceuticals, and understanding the physicochemical properties of its analogues is paramount for the design and optimization of novel therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloro-6-methoxyquinolin-4-ol, outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential applications. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers engaged in the exploration of quinoline-based compounds.

Core Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for optimizing its development as a potential therapeutic agent. While specific experimental data for 3-Chloro-6-methoxyquinolin-4-ol is not extensively published, its properties can be inferred from its structure and data from closely related analogues.

Structural and Molecular Data

The molecular structure of 3-Chloro-6-methoxyquinolin-4-ol combines the heterocyclic quinoline core with a chlorine atom at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position. These substitutions are crucial as they modulate the molecule's electronic distribution, polarity, and hydrogen bonding capabilities, thereby influencing its solubility, stability, and interactions with biological targets.

| Property | Value / Inferred Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | (Calculated) |

| Molecular Weight | 210.63 g/mol | (Calculated) |

| CAS Number | 426842-72-0 | [3][4] |

| Appearance | Likely a solid crystalline powder | Inferred from similar compounds[5] |

| Melting Point | Not available. Expected to be relatively high due to the planar, aromatic structure and potential for intermolecular hydrogen bonding. | N/A |

| Boiling Point | Not available. Expected to be >300 °C. | Inferred from similar compounds[5] |

| pKa | Not available. The 4-ol group confers acidic properties, while the quinoline nitrogen is a weak base.[2] | N/A |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The solubility of 3-Chloro-6-methoxyquinolin-4-ol is expected to be low in water due to its largely aromatic and hydrophobic structure. The introduction of chloro and methoxy groups can influence solubility; for instance, studies on related quinolones have shown that a 6-chloro-7-methoxy substitution pattern can improve aqueous solubility in select analogues.[6] Its solubility is predicted to be higher in polar organic solvents like DMSO, DMF, and alcohols.

A systematic approach to determining solubility is essential for drug development.

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

-

Preparation: Add an excess amount of solid 3-Chloro-6-methoxyquinolin-4-ol to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to pellet any remaining solid.

-

Quantification: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Synthesis and Purification

Proposed Synthetic Pathway

A common approach involves the cyclization of an aniline derivative followed by chlorination. The workflow below illustrates a potential multi-step synthesis.

Caption: Proposed synthetic workflow for 3-Chloro-6-methoxyquinolin-4-ol.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure based on the chlorination of a quinolin-4-ol precursor.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the precursor, 6-methoxyquinolin-4-ol, in an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-6 hours). The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[5]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Precipitation: Slowly and cautiously pour the residue onto crushed ice. Neutralize the acidic solution by adding an aqueous base (e.g., 50% NaOH or K₂CO₃ solution) until the pH is approximately 8.[5][10] This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) to yield the pure 3-Chloro-6-methoxyquinolin-4-ol.[5][11]

Analytical Characterization

The definitive identification and purity assessment of 3-Chloro-6-methoxyquinolin-4-ol requires a combination of spectroscopic and chromatographic techniques.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound and for quantification in various assays.[12] Reverse-phase HPLC is typically employed for quinoline derivatives.[7][12]

-

System Preparation: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample solution. Elute the compound using a linear gradient, for example, starting from 10% acetonitrile to 90% acetonitrile over 20-30 minutes.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength, which can be determined from a UV-Vis spectrum (typically between 220-350 nm for quinolines).[7][13]

-

Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure of the compound.

UV-Vis spectroscopy is useful for confirming the presence of the quinoline chromophore and for determining an optimal wavelength for HPLC detection. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region.[14]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µg/mL) in a UV-transparent solvent, such as methanol or ethanol.

-

Measurement: Record the absorption spectrum over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.[15]

-

Interpretation: The spectrum is expected to show distinct absorption maxima (λ_max_) characteristic of the substituted quinoline ring system.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. 1H and 13C NMR spectra will confirm the connectivity of atoms and the presence of all functional groups.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the hydroxyl proton.[16][17] The exact chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the quinoline core and the methoxy group.[18]

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.[18] The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.63, with a characteristic isotopic pattern due to the presence of the chlorine atom.

Integrated Analytical Workflow

The characterization of a newly synthesized compound follows a logical progression of techniques to confirm its identity, purity, and structure.

Caption: Integrated workflow for the purification and characterization of 3-Chloro-6-methoxyquinolin-4-ol.

Conclusion

3-Chloro-6-methoxyquinolin-4-ol represents a valuable scaffold for chemical and pharmaceutical research. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The outlined protocols, grounded in established methodologies for related quinoline derivatives, offer a robust starting point for researchers. A thorough understanding of these properties is the cornerstone of rational drug design, enabling the development of novel quinoline-based therapeutics with optimized efficacy and safety profiles.

References

- Journal of Chromatography A. (2017).

- MDPI. (2021). New Synthetic Quinoline (Qui)

- MDPI. (2021).

- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

- BenchChem. A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.

- ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....

- IOP Publishing. (2025).

- PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol.

- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.

- Novelty Journals. (2022).

- The Royal Society of Chemistry.

- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- The Royal Society of Chemistry.

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- BenchChem. physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- BenchChem. Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.

- NIH. (2015). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.

- BLD Pharm. 426842-72-0|3-Chloro-6-methoxyquinolin-4-ol.

- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- PubChem. 3-Chloroquinoline.

- PubChem. 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine.

- Google Patents. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.

- NIH. 4-Chloro-6,7-dimethoxyquinoline.

- Springer. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.

- Indian Academy of Sciences. (1984).

- BLD Pharm. 733808-34-9|3-Chloro-6-methoxyquinoline-4-carbaldehyde.

- Arctom. CAS NO. 426842-72-0 | 3-chloro-6-methoxyquinolin-4-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. 426842-72-0|3-Chloro-6-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 12. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Chloro-6-methoxyquinolin-4-ol (CAS: 426842-72-0): A Key Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among the vast library of quinoline derivatives, 3-Chloro-6-methoxyquinolin-4-ol stands out as a pivotal intermediate for the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring a reactive chloro group at the 3-position, an electron-donating methoxy group at the 6-position, and a hydroxyl group at the 4-position, offers a versatile platform for structural modifications and the exploration of new chemical space. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-Chloro-6-methoxyquinolin-4-ol, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties and Structural Attributes

3-Chloro-6-methoxyquinolin-4-ol, with the CAS number 426842-72-0, is a heterocyclic organic compound.[4][5][6] Its core structure is a quinolin-4-ol, which can exist in tautomeric equilibrium with its quinolin-4(1H)-one form. The presence of the methoxy group at the 6-position influences the electron density of the aromatic system, while the chloro group at the 3-position serves as a key functional handle for further chemical transformations.

| Property | Value | Source |

| CAS Number | 426842-72-0 | [4][5][6] |

| Molecular Formula | C₁₀H₈ClNO₂ | [4][7] |

| Molecular Weight | 209.63 g/mol | [5][7] |

| Appearance | Reported as a clear oily liquid or solid | [4] |

| Purity | Typically ≥97% | [4] |

| SMILES Code | COc1cc2c(cc1)N=CC(Cl)=C2O | [7] |

Synthesis of 3-Chloro-6-methoxyquinolin-4-ol: A Strategic Approach

The synthesis of 3-substituted quinolin-4-ones can be approached through various synthetic strategies.[1] A plausible and efficient route to 3-Chloro-6-methoxyquinolin-4-ol involves a multi-step sequence starting from readily available precursors. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds to form quinoline scaffolds.[8][9][10] While a direct, single-step synthesis of the title compound is not extensively documented, a logical synthetic pathway can be constructed based on established methodologies.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-Chloro-6-methoxyquinolin-4-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis.

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine and diethyl malonate in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation and filter the solid product.

-

Wash the crude product with hexane and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of 6-Methoxyquinolin-4-ol

This step involves the hydrolysis of the ester followed by decarboxylation.

-

Suspend the ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed to the corresponding carboxylate salt. Monitor the reaction by TLC.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

-

Filter, wash with water, and dry the carboxylic acid intermediate.

-

For decarboxylation, heat the carboxylic acid in a high-boiling point solvent like diphenyl ether to around 245 °C until the evolution of CO₂ ceases.[11]

-

Cool the mixture and precipitate the product by adding hexane. Filter and wash the solid to obtain 6-methoxyquinolin-4-ol.

Step 3: Synthesis of 3-Chloro-6-methoxyquinolin-4-ol

The final step involves the chlorination at the 3-position, which can be achieved using a Vilsmeier-Haack type reagent.

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

To this pre-formed reagent, add the 6-methoxyquinolin-4-ol portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.[10] Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess reagent.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8, which will precipitate the crude product.[8]

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-Chloro-6-methoxyquinolin-4-ol.

Spectroscopic Characterization

The structural elucidation of 3-Chloro-6-methoxyquinolin-4-ol would be confirmed through a combination of spectroscopic techniques. While actual spectra are not publicly available in the initial search, the expected spectral features can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (around 3.9 ppm), and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the chlorine atom will be shifted downfield, and the carbon bearing the hydroxyl group will also have a characteristic chemical shift. The methoxy carbon will appear as a singlet around 55-60 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. A C-O stretching band for the methoxy group will be present around 1250 cm⁻¹.

The combined interpretation of these spectra would provide unambiguous confirmation of the structure of 3-Chloro-6-methoxyquinolin-4-ol.[12][13][14][15][16]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][17][18][19][20][21] The specific substitution pattern of 3-Chloro-6-methoxyquinolin-4-ol makes it a highly attractive starting material for the synthesis of novel drug candidates.

Caption: Potential derivatization pathways and associated biological activities.

The reactive chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as amines, alcohols, and thiols. This enables the generation of a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the 3-chloroquinoline moiety can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), providing access to more complex molecular architectures.

The 6-methoxy group is a common feature in many biologically active natural products and synthetic drugs. It can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. The 4-hydroxyl group can act as a hydrogen bond donor and can be further functionalized, for instance, through etherification or esterification, to fine-tune the compound's properties.

Given that quinolin-4-one derivatives are known to act as anticancer agents, and chloro-substituted quinolines have shown potent antimicrobial and antimalarial activity, 3-Chloro-6-methoxyquinolin-4-ol represents a promising starting point for the development of novel therapeutics in these areas.[1][17][22]

Safety and Handling

As with any chemical reagent, 3-Chloro-6-methoxyquinolin-4-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

3-Chloro-6-methoxyquinolin-4-ol is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure and multiple points for functionalization make it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery programs. The insights provided in this technical guide regarding its synthesis, characterization, and potential applications are intended to support researchers in leveraging this important intermediate for the development of the next generation of therapeutic agents. The continued exploration of the chemistry of 3-Chloro-6-methoxyquinolin-4-ol and its derivatives holds significant promise for advancing the field of medicine.

References

- Benchchem. Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.

- Desai, N. C., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 2005;44(11):2377-2382.

- Patel, H. M., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. 2012;22(3):376-80.

- BOC Sciences. 3-chloro-6-methoxyquinolin-4-ol cas no.426842-72-0. LookChem.

- ChemicalBook. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5.

- Siddappa, K., & Kumar, C. S. A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):446-464.

- BLD Pharm. 426842-72-0|3-Chloro-6-methoxyquinolin-4-ol.

- Arctom. CAS NO. 426842-72-0 | 3-chloro-6-methoxyquinolin-4-ol.

- Ambeed. 426842-72-0|3-Chloro-6-methoxyquinolin-4-ol.

- ChemBK. 6-Methoxy-4-hydroxyquinoline.

- Sigma-Aldrich. 3-chloro-6-methoxyquinolin-4-ol | 426842-72-0.

- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2023;28(14):5439.

- ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.

- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. 2024;29(5):986.

- NIH. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. 2024;29(9):2024.

- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2021;26(19):5917.

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2021;26(19):5917.

- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023;39(4).

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

- PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol.

- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.

- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- PubMed Central. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. 2020;10:e0227193.

- PubMed. Biological activities of quinoline derivatives. 2011;21(2):223-9.

- ACS Publications. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. 1977;20(6):839-841.

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 2021;26(11):3296.

- PubChem. 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine.

- PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. 2012;55(15):6846-54.

- ChemicalBook. 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3.

- Enamine. Compound 3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- PubMed Central. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. 2017;10(4):463-472.

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

YouTube. Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

- Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-6-METHOXYQUINOLIN-4-OL, CasNo.426842-72-0 BOC Sciences United States [bocscichem.lookchem.com]

- 5. 426842-72-0|3-Chloro-6-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 426842-72-0|3-Chloro-6-methoxyquinolin-4-ol| Ambeed [ambeed.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. 4-HYDROXY-6-METHOXYQUINOLINE | 23432-39-5 [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Chloro-6-methoxyquinolin-4-ol: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical of these is the physicochemical property of solubility. For a compound to exert its therapeutic effect, it must first be effectively absorbed and distributed throughout the body, a process fundamentally governed by its ability to dissolve in physiological media. 3-Chloro-6-methoxyquinolin-4-ol, a quinoline derivative, represents a scaffold of significant interest in medicinal chemistry, with the quinoline core being a constituent of numerous approved pharmaceuticals. Understanding and predicting the solubility of such compounds in various organic solvents is paramount for synthetic chemists and formulation scientists. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-chloro-6-methoxyquinolin-4-ol, empowering researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework for Solubility: A Predictive Analysis of 3-Chloro-6-methoxyquinolin-4-ol

The solubility of a compound is dictated by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The age-old adage of "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another. To anticipate the solubility behavior of 3-chloro-6-methoxyquinolin-4-ol, we must first dissect its molecular structure and predicted properties.

Predicted Physicochemical Properties of 3-Chloro-6-methoxyquinolin-4-ol

| Property | Predicted Value | Significance for Solubility |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting a preference for organic environments over aqueous ones. This points towards better solubility in less polar organic solvents. |

| pKa (Acid Dissociation Constant) | ~7.5 - 8.5 (for the hydroxyl group) | The phenolic hydroxyl group imparts acidic character. In basic solvents, deprotonation can occur, leading to the formation of a more polar salt and potentially increasing solubility. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The ability to donate a hydrogen bond can enhance solubility in protic solvents. |

| Hydrogen Bond Acceptors | 3 (2 from the quinoline nitrogens and 1 from the methoxy oxygen) | The presence of multiple hydrogen bond acceptors can facilitate interactions with a range of solvents. |

Interpreting the Molecular Structure for Solubility Prediction

The structure of 3-chloro-6-methoxyquinolin-4-ol presents a molecule of dual character. The quinoline ring system is largely aromatic and hydrophobic, contributing to its lipophilicity. The chloro and methoxy groups further enhance this nonpolar character. Conversely, the hydroxyl group at the 4-position introduces a polar, hydrogen-bonding capable moiety. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's ability to interact with both the nonpolar and polar regions of the molecule.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the nonpolar quinoline core will have favorable van der Waals interactions, the energetic penalty of disrupting the hydrogen bonding network of the solid-state compound to solvate the polar hydroxyl group will be significant.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess dipoles that can interact favorably with the polar functional groups of the molecule. Solvents like DMSO, being strong hydrogen bond acceptors, are anticipated to be effective at solvating the hydroxyl group, leading to good solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl group of 3-chloro-6-methoxyquinolin-4-ol. Therefore, good solubility is expected in these solvents. The overall solubility will be a balance between the favorable interactions with the hydroxyl group and the solvation of the less polar quinoline backbone.

Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method

To obtain definitive and reliable solubility data, an experimental approach is essential. The equilibrium or thermodynamic shake-flask method is widely regarded as the gold standard for determining the solubility of a crystalline compound.[1][2] This method ensures that the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Experimental Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of crystalline 3-chloro-6-methoxyquinolin-4-ol to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance) and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.

-

-

Separation of the Saturated Solution from Undissolved Solid:

-

Once equilibrium is established, cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible filter (e.g., PTFE).

-

-

Quantification of the Solute Concentration:

-

Dilute the obtained saturated solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Analyze the concentration of 3-chloro-6-methoxyquinolin-4-ol in the diluted solution using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Diagram of the Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table of Common Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding |

| Nonpolar | n-Hexane | 0.1 | None |

| Toluene | 2.4 | None | |

| Polar Aprotic | Diethyl Ether | 2.8 | Acceptor |

| Ethyl Acetate | 4.4 | Acceptor | |

| Acetone | 5.1 | Acceptor | |

| Acetonitrile | 5.8 | Acceptor | |

| Dimethylformamide (DMF) | 6.4 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |

| Polar Protic | n-Butanol | 3.9 | Donor & Acceptor |

| Isopropanol | 3.9 | Donor & Acceptor | |

| Ethanol | 4.3 | Donor & Acceptor | |

| Methanol | 5.1 | Donor & Acceptor |

Example Data Table for 3-Chloro-6-methoxyquinolin-4-ol Solubility

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Experimental Data to be Filled | ||||

Interpreting the results involves correlating the measured solubilities with the properties of the solvents. High solubility in solvents like DMSO and methanol would confirm the importance of the polar hydroxyl group in driving solvation. Conversely, low solubility in hexane and toluene would highlight the energetic cost of solvating this polar group in a nonpolar environment.

Conclusion: A Pathway to Rational Formulation Development

A thorough understanding of the solubility of 3-chloro-6-methoxyquinolin-4-ol in a range of organic solvents is a cornerstone for its successful development. By combining theoretical predictions based on its physicochemical properties with robust experimental data from the gold-standard shake-flask method, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. This knowledge-driven approach not only enhances the efficiency of the drug development process but also lays the foundation for creating a safe and effective therapeutic product.

References

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility study in different Solvent by UV-absorbance. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2020, August 5). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

-

Frontiers in Chemistry. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). an update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

Sources

Biological Screening of 3-Chloro-6-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This technical guide provides an in-depth exploration of the biological screening of a specific derivative, 3-Chloro-6-methoxyquinolin-4-ol. While this particular molecule is not extensively characterized in publicly available literature, its structural features suggest significant potential for anticancer and antimicrobial activities. This document outlines a comprehensive, field-proven workflow for the synthesis and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel quinoline derivatives. The guide details step-by-step experimental protocols, the rationale behind methodological choices, and data interpretation strategies, all grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Quinoline Scaffold and the Promise of 3-Chloro-6-methoxyquinolin-4-ol

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a remarkable spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The subject of this guide, 3-Chloro-6-methoxyquinolin-4-ol, possesses a unique combination of substituents that suggests a strong potential for biological activity. The 4-hydroxyquinoline core is a known pharmacophore, and the presence of a halogen at the 3-position and a methoxy group at the 6-position can significantly influence its interaction with biological targets.

This guide provides a comprehensive framework for the initial biological evaluation of 3-Chloro-6-methoxyquinolin-4-ol, from its synthesis to a tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities.

Synthesis of 3-Chloro-6-methoxyquinolin-4-ol

A plausible and efficient method for the synthesis of 3-Chloro-6-methoxyquinolin-4-ol is through a modification of the Gould-Jacobs reaction.[2][3] This classical method for quinoline synthesis involves the condensation of an aniline with a malonic acid derivative, followed by cyclization.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from 4-methoxyaniline.

Step 1: Condensation

4-methoxyaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a nucleophilic substitution of the ethoxy group on the malonate derivative by the aniline nitrogen.

Step 2: Thermal Cyclization

The resulting anilinomethylenemalonate intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization. This step forms the core 4-hydroxyquinoline ring structure.

Step 3: Hydrolysis and Decarboxylation

The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation, yielding 6-methoxyquinolin-4-ol.

Step 4: Chlorination

The final step involves the regioselective chlorination at the 3-position. This can be achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent.

Caption: Proposed synthesis of 3-Chloro-6-methoxyquinolin-4-ol.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently evaluate the therapeutic potential of 3-Chloro-6-methoxyquinolin-4-ol. This cascade begins with broad primary screens for cytotoxicity and antimicrobial activity, followed by more focused secondary assays to determine potency, selectivity, and mechanism of action for any identified "hits."

Caption: Tiered biological screening cascade.

Primary Screening: Identifying Biological Activity

The initial phase of screening aims to broadly assess the cytotoxic and antimicrobial potential of 3-Chloro-6-methoxyquinolin-4-ol.

The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]

Protocol 1: MTT Cytotoxicity Assay

-

Cell Culture: A panel of human cancer cell lines should be utilized, for instance, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[6] Cells are to be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare a stock solution of 3-Chloro-6-methoxyquinolin-4-ol in DMSO. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in cell viability indicates cytotoxic activity.

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Protocol 2: Broth Microdilution Assay

-

Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a serial two-fold dilution of 3-Chloro-6-methoxyquinolin-4-ol in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Secondary Screening: Characterization of "Hits"

Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to secondary screening for more detailed characterization.

For compounds showing anticancer activity, a full dose-response curve should be generated against a broader panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). To assess selectivity, the compound should also be tested against non-cancerous cell lines (e.g., normal human dermal fibroblasts). A favorable therapeutic window is indicated by a significantly higher IC50 value in normal cells compared to cancer cells.

Table 1: Representative Data Presentation for Anticancer Screening

| Cell Line | Tissue of Origin | 3-Chloro-6-methoxyquinolin-4-ol IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |

| NCI-H460 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |

| SF-268 | Glioma | Experimental Value | 0.9 ± 0.15 |

| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |

| HDF | Normal Fibroblast | Experimental Value | > 10 |

Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental results.[6]

Understanding the mechanism by which a compound exerts its biological effect is crucial for its further development.

For Anticancer Hits:

-

Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis).[6]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Target Identification: Further studies, potentially involving proteomics or molecular docking, can help identify the specific cellular targets of the compound.

Caption: Simplified intrinsic apoptosis signaling pathway.

For Antimicrobial Hits:

-

Bactericidal vs. Bacteriostatic: Time-kill assays can determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).

-

Target Pathway Investigation: Assays targeting specific bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication, can help elucidate the mechanism of action.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological screening of 3-Chloro-6-methoxyquinolin-4-ol. By following the proposed synthetic and screening strategies, researchers can efficiently assess its potential as a novel anticancer or antimicrobial agent. Positive results from this initial evaluation would warrant more extensive preclinical studies, including in vivo efficacy and toxicity assessments, to further explore its therapeutic potential. The versatility of the quinoline scaffold suggests that further structural modifications of 3-Chloro-6-methoxyquinolin-4-ol could lead to the development of even more potent and selective drug candidates.

References

-

Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link].

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link].

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].

-

El-Sayed, M. A. A., et al. (2019). Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics. International Journal of Molecular Sciences, 20(3), 723. Available at: [Link].

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link].

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link].

-

van der Heijden, J., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(8), 1435–1446. Available at: [Link].

-

WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].

-

ResearchGate. (2020). List of indicators strains used for antimicrobial screening experiments. Available at: [Link].

-

ResearchGate. (2020). Which non-pathogenic bacterial strains are best for testing antibacterial activity in a substance?. Available at: [Link].

-

AddexBio. Cancer Cell Line Screening (CCP-58). Available at: [Link].

-

Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. Bioorganic & medicinal chemistry, 19(21), 6233–6246. Available at: [Link].

Sources

- 1. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box [mdpi.com]

An In-depth Technical Guide on the Postulated Mechanism of Action of 3-Chloro-6-methoxyquinolin-4-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is a privileged scaffold in drug discovery, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] The versatility of this scaffold allows for extensive functionalization, leading to derivatives with potent and selective effects against a multitude of pathological targets.[1] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4] The subject of this guide, 3-Chloro-6-methoxyquinolin-4-ol, is a synthetic derivative, and its strategic substitutions—a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with a 4-quinolone)—suggest a potential for significant biological activity.

Part 1: A Postulated Mechanism of Action - Dual Potential in Antimalarial and Anticancer Therapy

Given the extensive literature on quinoline derivatives, a plausible hypothesis is that 3-Chloro-6-methoxyquinolin-4-ol exhibits a dual mechanism of action, potentially targeting both malarial parasites and cancer cells. This hypothesis is based on the known activities of similar compounds.

Hypothesized Antimalarial Mechanism of Action: Disruption of Heme Detoxification

The quinoline core is famously associated with antimalarial drugs like chloroquine.[5] The proposed mechanism for 3-Chloro-6-methoxyquinolin-4-ol as an antimalarial agent centers on the disruption of the parasite's heme detoxification pathway within its acidic food vacuole.[6]

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[6] Quinoline-based drugs are thought to interfere with this process.[7]

The proposed sequence of events is as follows:

-

Accumulation in the Food Vacuole: Due to its basic nitrogen atom, 3-Chloro-6-methoxyquinolin-4-ol is likely to become protonated and accumulate to high concentrations within the acidic environment of the parasite's food vacuole.

-

Inhibition of Hemozoin Formation: Once concentrated, the compound is hypothesized to cap the growing hemozoin crystal, preventing further polymerization of heme.[6] This leads to an accumulation of toxic, soluble heme.

-

Generation of Oxidative Stress: The excess free heme can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to parasite membranes and other essential biomolecules, ultimately causing parasite death.

Signaling Pathway: Postulated Antimalarial Action

Caption: Postulated antimalarial mechanism of 3-Chloro-6-methoxyquinolin-4-ol.

Hypothesized Anticancer Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

The quinoline scaffold is also prevalent in a number of anticancer agents.[8] For 3-Chloro-6-methoxyquinolin-4-ol, a plausible anticancer mechanism involves the induction of apoptosis in cancer cells, potentially through the inhibition of key signaling pathways. Derivatives of 4-hydroxyquinoline have demonstrated cytotoxic effects against various cancer cell lines.[9][10]

Key Postulated Anticancer Activities:

-

Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

-

Enzyme Inhibition: Certain quinoline derivatives are known to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[10] The structural features of 3-Chloro-6-methoxyquinolin-4-ol may allow it to bind to the ATP-binding site of such kinases, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.

Signaling Pathway: Postulated Anticancer Action

Caption: Postulated anticancer mechanism of 3-Chloro-6-methoxyquinolin-4-ol.

Part 2: Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

Experimental Workflow: A Phased Approach

Caption: Phased experimental workflow for mechanism of action studies.

Protocol 1: In Vitro Antimalarial Activity Assessment

Objective: To determine the efficacy of 3-Chloro-6-methoxyquinolin-4-ol against Plasmodium falciparum and to investigate its effect on hemozoin formation.

Step-by-Step Methodology:

-

P. falciparum Culture: Maintain asynchronous cultures of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.

-

Drug Sensitivity Assay:

-

Prepare serial dilutions of 3-Chloro-6-methoxyquinolin-4-ol.

-

Add the diluted compound to the parasite cultures and incubate for 48-72 hours.

-

Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay or a traditional Giemsa-stained blood smear count.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

-

Heme Polymerization Inhibition Assay:

-

Use a cell-free assay where heme is induced to polymerize into β-hematin (synthetic hemozoin).

-

Incubate various concentrations of 3-Chloro-6-methoxyquinolin-4-ol with heme under conditions that promote polymerization.

-

Quantify the amount of β-hematin formed spectrophotometrically.

-

Determine the IC50 for heme polymerization inhibition.

-

Data Presentation:

| Compound | P. falciparum (Sensitive Strain) IC50 (nM) | P. falciparum (Resistant Strain) IC50 (nM) | Heme Polymerization IC50 (µM) |

| 3-Chloro-6-methoxyquinolin-4-ol | Experimental Value | Experimental Value | Experimental Value |

| Chloroquine | Control Value | Control Value | Control Value |

Protocol 2: In Vitro Anticancer Activity and Apoptosis Assay

Objective: To evaluate the cytotoxic effects of 3-Chloro-6-methoxyquinolin-4-ol on cancer cell lines and to determine if cell death occurs via apoptosis.

Step-by-Step Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) and a non-cancerous control cell line (e.g., human fibroblasts).[9]

-

Cytotoxicity Assay:

-

Treat the cells with a range of concentrations of 3-Chloro-6-methoxyquinolin-4-ol for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the IC50 values for each cell line and time point.

-

-

Apoptosis Assay:

-

Treat cancer cells with the IC50 concentration of the compound.

-

Use flow cytometry with Annexin V and propidium iodide staining to differentiate between apoptotic, necrotic, and live cells.

-

Perform a Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

-

Data Presentation:

| Cell Line | IC50 at 48h (µM) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 (Fold Change) |

| A549 (Lung Cancer) | Experimental Value | Experimental Value | Experimental Value |

| HeLa (Cervical Cancer) | Experimental Value | Experimental Value | Experimental Value |

| Fibroblasts (Control) | Experimental Value | Experimental Value | Experimental Value |

Conclusion

While the precise mechanism of action of 3-Chloro-6-methoxyquinolin-4-ol remains to be definitively elucidated, its chemical structure strongly suggests a potential for significant therapeutic activity, likely as an antimalarial or anticancer agent. The proposed mechanisms, based on the well-documented activities of related quinoline compounds, provide a robust framework for guiding future research. The experimental protocols outlined in this guide offer a clear and logical path to systematically investigate and validate these hypotheses, ultimately paving the way for the potential development of a novel therapeutic agent.

References

-

Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways.[7]

-

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.[1]

-

Biological activities of quinoline derivatives - PubMed.[2]

-

Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.[3]

-

Biological Activities of Quinoline Derivatives | Bentham Science Publishers.[4]

-

Biological Activities of Quinoline Derivatives - Ingenta Connect.

-

Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed.[11]

-

Quinoline antimalarials: mechanisms of action and resistance - PubMed.[5]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS.[6]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.[9]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.[10]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive Toxicological Profile of 3-Chloro-6-methoxyquinolin-4-ol: An In-depth Technical Guide for Researchers